molecular formula C14H18FN3O2 B2919970 (E)-N-[2-Amino-1-(2-fluorophenyl)-2-oxoethyl]-4-(dimethylamino)but-2-enamide CAS No. 2411337-05-6

(E)-N-[2-Amino-1-(2-fluorophenyl)-2-oxoethyl]-4-(dimethylamino)but-2-enamide

Cat. No. B2919970
CAS RN: 2411337-05-6
M. Wt: 279.315
InChI Key: AOSRDKOODNGTNS-VMPITWQZSA-N
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Description

This compound is an organic molecule with several functional groups. It contains an amide group (-CONH2), a secondary amine group (-NH-), and a dimethylamino group (-N(CH3)2). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the appropriate 2-fluorophenyl compound. The exact synthetic route would depend on the specific reactions involved and the availability of starting materials .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide and amine groups could lead to interesting structural features due to their ability to form hydrogen bonds .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the amide group could undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. The secondary amine could participate in reactions such as alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper precautions should be taken when handling it, including the use of personal protective equipment .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity under various conditions, and investigating its mechanism of action if it’s intended for use as a drug .

properties

IUPAC Name

(E)-N-[2-amino-1-(2-fluorophenyl)-2-oxoethyl]-4-(dimethylamino)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O2/c1-18(2)9-5-8-12(19)17-13(14(16)20)10-6-3-4-7-11(10)15/h3-8,13H,9H2,1-2H3,(H2,16,20)(H,17,19)/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOSRDKOODNGTNS-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC(C1=CC=CC=C1F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NC(C1=CC=CC=C1F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-[carbamoyl(2-fluorophenyl)methyl]-4-(dimethylamino)but-2-enamide

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